Boc-D-Lys(Fmoc)-OH

Description

Role as a Protected Amino Acid Building Block in Peptide Synthesis

Nα-Boc-Nε-Fmoc-D-Lysine serves as a versatile building block for incorporating D-lysine residues into peptide sequences with precise control over the reactivity of the amino groups. The presence of the Boc group on the α-amino position and the Fmoc group on the ε-amino position provides an orthogonal protection strategy. Orthogonal protecting groups are those that can be removed selectively under different chemical conditions without affecting other protecting groups or the peptide chain itself. biosynth.comiris-biotech.de

In typical peptide synthesis, the α-amino group of the incoming amino acid is protected temporarily to allow for the formation of a peptide bond with the free N-terminus of the growing peptide chain. thermofisher.combiosynth.comaltabioscience.com The side chain functional groups, such as the ε-amino group of lysine (B10760008), are protected with "permanent" protecting groups that remain intact throughout the chain elongation cycles and are only removed during the final cleavage from the resin or in a separate deprotection step. thermofisher.com

For Nα-Boc-Nε-Fmoc-D-Lysine, the Boc group on the α-amino is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). thermofisher.comlibretexts.org This deprotection strategy is characteristic of Boc chemistry. The Fmoc group on the ε-amino side chain, conversely, is labile to mild basic conditions, commonly removed using piperidine (B6355638) or morpholine. thermofisher.comlibretexts.orgpeptide.com This differential lability allows for selective deprotection. For instance, in a Boc-based synthesis strategy, the Boc group would be removed for peptide coupling, while the Fmoc group on the side chain would remain protected until a specific point where modification or branching at the lysine side chain is desired.

This orthogonal protection is particularly valuable for synthesizing branched peptides, cyclic peptides, or for site-specific bioconjugation where the ε-amino group needs to be selectively deprotected and functionalized at a later stage of the synthesis. chempep.com

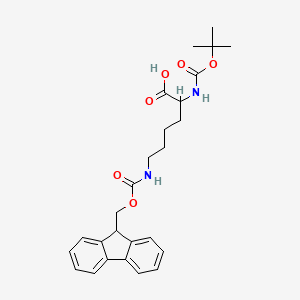

Structure

3D Structure

Properties

IUPAC Name |

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEVQYFWINBXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84624-27-1 | |

| Record name | NSC342209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Nα Boc Nε Fmoc D Lysine Derivatives

Chemical Protection Strategies for Lysine (B10760008) Amino Groups

The selective protection of the α- and ε-amino groups of D-lysine is a critical first step in the preparation of Boc-D-Lys(Fmoc)-OH. This strategy prevents unwanted side reactions during peptide synthesis and dictates the sequence of amino acid incorporation. libretexts.orgwikipedia.org

The ε-amino group of the D-lysine side chain is typically protected with the Fmoc group. chemimpex.com This protecting group is valued for its stability under various reaction conditions and its facile removal under mild basic conditions, often using a solution of piperidine (B6355638) in a suitable organic solvent. evitachem.comchempep.com The introduction of the Fmoc group is generally achieved by reacting D-lysine with Fmoc chloride or Fmoc-Osu in the presence of a base. evitachem.com This selective protection of the ε-amino group leaves the α-amino group available for subsequent reactions. The stability of the Fmoc group under acidic conditions allows for the selective deprotection of the Boc group without affecting the Fmoc-protected side chain. chempep.com

Following the protection of the ε-amino group, the α-amino group is protected with the Boc group. chemimpex.com The Boc group is introduced by reacting the Nε-Fmoc-D-lysine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.uk This reaction is often carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to maintain the appropriate pH. The Boc group is stable under the basic conditions used for Fmoc group removal, but it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). evitachem.com This orthogonality between the Boc and Fmoc protecting groups is the key to their successful application in peptide synthesis. chemimpex.com

| Protecting Group | Chemical Name | Typical Reagent for Introduction | Conditions for Removal |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-Osu | Mildly basic (e.g., piperidine) |

| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., trifluoroacetic acid) |

Carboxyl Group Activation for Amide Bond Formation

For the incorporation of this compound into a growing peptide chain, its carboxyl group must be activated to facilitate the formation of an amide (peptide) bond with the amino group of the next amino acid. bachem.comlifetein.com This activation is a critical step that enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by the amino group. libretexts.org

A variety of methods have been developed for carboxyl group activation. bachem.com One common approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). wikipedia.orgbachem.com These additives help to suppress side reactions and reduce the risk of racemization. wikipedia.org The reaction of the carboxylic acid with the carbodiimide (B86325) forms a highly reactive O-acylisourea intermediate, which then reacts with the amino group to form the peptide bond. wikipedia.org

Another widely used method is the formation of active esters, such as pentafluorophenyl (Pfp) esters or N-hydroxysuccinimide (NHS) esters. evitachem.combachem.com These pre-activated forms of the amino acid derivative can be isolated and stored before being used in the coupling reaction. bachem.com

| Activation Method | Common Reagents | Key Intermediate/Product |

| Carbodiimide | DCC, EDC, with HOBt or HOAt | O-acylisourea |

| Active Ester | Pentafluorophenol, N-hydroxysuccinimide | Pfp ester, NHS ester |

General Reaction Conditions and Solvents in Preparation

The synthesis of this compound and its subsequent use in peptide synthesis are typically carried out in polar aprotic organic solvents. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the protected amino acids and reagents. chempep.com Other solvents such as dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are also utilized depending on the specific reaction step. chempep.comfishersci.co.uk

The coupling reactions for amide bond formation are generally performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the protonated amino groups and facilitate the reaction. bachem.com The choice of base can be critical in minimizing the risk of racemization, with weaker bases like sym-collidine sometimes being preferred. bachem.com The reactions are typically conducted at room temperature, although gentle heating may be employed in some cases to ensure complete reaction. fishersci.co.uk

Purification Techniques in Synthetic Preparation

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, by-products, and coupling reagents. The ease of purification is a notable advantage of using Boc-protected amino acids.

A common initial workup procedure involves an aqueous acid-base extraction. beilstein-journals.org The reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., dilute hydrochloric acid) to remove any unreacted amine components and a weak base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acids. beilstein-journals.org The desired product, being protected, remains in the organic phase.

For higher purity, chromatographic techniques are often employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the purification of protected amino acids and peptides, allowing for the separation of the desired product from closely related impurities. nih.gov Column chromatography using silica (B1680970) gel is another effective method for purification.

Orthogonal Protecting Group Chemistry Utilizing Nα Boc Nε Fmoc D Lysine

Principles of Orthogonal Deprotection in Peptide Synthesis

In peptide synthesis, protecting groups are temporarily attached to the reactive functional groups of amino acids to prevent unwanted side reactions during peptide bond formation. nbinno.com An orthogonal protection scheme is one in which the protecting groups can be removed under completely different conditions. peptide.com This allows for the selective deprotection of a specific site on a growing peptide chain without affecting other protected groups. biosynth.com

The core principle of orthogonality lies in the differential lability of the protecting groups to various chemical reagents. ub.edu For instance, one group might be stable to acidic conditions but labile to basic conditions, while another group on the same molecule exhibits the opposite stability. This differential reactivity is the cornerstone of complex peptide design, allowing for the site-specific modification of amino acid side chains, the creation of branched peptides, and the synthesis of cyclic peptides. rsc.orgsigmaaldrich-jp.com The combination of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups is a classic example of an orthogonal pair widely used in solid-phase peptide synthesis (SPPS). iris-biotech.de

Strategic Application of Boc and Fmoc Orthogonality on D-Lysine

The amino acid lysine (B10760008) possesses two primary amino groups: the α-amino group at the chiral center, which participates in peptide bond formation, and the ε-amino group on the side chain. nbinno.com Boc-D-Lys(Fmoc)-OH is strategically designed with the acid-labile Boc group protecting the α-amino group and the base-labile Fmoc group protecting the ε-amino group. peptide.com This arrangement is particularly useful in Boc-based solid-phase peptide synthesis (SPPS).

During Boc-SPPS, the peptide chain is elongated by sequentially adding amino acids with their α-amino groups protected by the Boc group. youtube.com The Boc group is removed at each step using an acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid. acsgcipr.org The Fmoc group on the side chain of the incorporated D-lysine residue remains stable under these acidic conditions. peptide.com Once the desired peptide backbone is assembled, the ε-amino group of the D-lysine can be selectively deprotected by treatment with a base, such as piperidine (B6355638), without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups. peptide.comnbinno.com This newly exposed ε-amino group can then be used for further chemical modifications, such as the attachment of another peptide chain to form a branched peptide, the introduction of a reporter group, or cyclization of the peptide. technoprocur.cz

Selective Deprotection Methodologies of Orthogonal Groups

The successful application of this compound hinges on the ability to selectively remove each protecting group without affecting the other. This is achieved by employing distinct chemical conditions tailored to the lability of each group.

Fmoc Deprotection under Basic Conditions (e.g., Piperidine, Dipropylamine)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is characterized by its sensitivity to basic conditions. creative-peptides.com The deprotection mechanism involves the removal of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, followed by a β-elimination reaction. mdpi.com This process releases the free amine and generates a dibenzofulvene byproduct, which is typically scavenged by the base. mdpi.com

Piperidine is the most commonly used reagent for Fmoc removal, typically in a 20% solution in a solvent like N,N-dimethylformamide (DMF). peptide.comiris-biotech.de The reaction is generally rapid and efficient. researchgate.net Other secondary amines, such as dipropylamine, can also be utilized. nih.gov The choice of base and reaction conditions can be optimized to minimize side reactions. mdpi.com

| Reagent | Typical Concentration | Solvent | Key Characteristics |

| Piperidine | 20% (v/v) | DMF | Most common and efficient reagent for Fmoc removal. peptide.comiris-biotech.de |

| Dipropylamine | - | - | An alternative secondary amine for Fmoc deprotection. nih.gov |

| 4-Methylpiperidine | 20-25% (v/v) | DMF | An effective alternative to piperidine with fewer handling restrictions. iris-biotech.deresearchgate.net |

| 1,8-Diazabicycloundec-7-ene (DBU) | - | DMF | A non-nucleophilic base that can be used in specific cases. iris-biotech.de |

Boc Deprotection under Acidic Conditions (e.g., Trifluoroacetic Acid)

The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids. nbinno.com The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group by an acid, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decomposes to the free amine and carbon dioxide. jk-sci.com

Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, often used neat or in a solution with a scavenger to prevent side reactions caused by the tert-butyl cation. acsgcipr.orgcommonorganicchemistry.com The concentration of TFA and the reaction time can be adjusted for selective deprotection if other acid-sensitive groups are present. researchgate.netacs.org

| Reagent | Typical Concentration | Solvent | Key Characteristics |

| Trifluoroacetic Acid (TFA) | Neat or in solution (e.g., 25-50%) | Dichloromethane (B109758) (DCM) | The standard reagent for Boc deprotection. acsgcipr.orgcommonorganicchemistry.com |

| Hydrochloric Acid (HCl) | - | - | A strong acid that can also be used for Boc removal. youtube.com |

Comparative Analysis with Other Lysine Orthogonal Protecting Group Strategies

While the Boc/Fmoc combination is a powerful orthogonal pairing, other protecting group strategies for lysine have been developed to offer alternative selectivities and address specific challenges in peptide synthesis.

Dde and ivDde Based Orthogonality for Side-Chain Modification

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting groups offer an alternative orthogonal strategy. peptide.com These groups are stable to both the acidic conditions of TFA and the basic conditions of piperidine, making them compatible with both Boc- and Fmoc-based SPPS. sigmaaldrich.comiris-biotech.de

The key feature of Dde and ivDde is their selective removal by treatment with a dilute solution of hydrazine (B178648) (typically 2-5%) in DMF. sigmaaldrich-jp.compeptide.com This provides a third dimension of orthogonality, allowing for the deprotection of the lysine side chain without affecting Boc, Fmoc, or many other common protecting groups. sigmaaldrich.com This strategy is particularly valuable in Fmoc-SPPS for the synthesis of branched or cyclic peptides where the N-terminus is protected by Fmoc. merel.si

However, the Dde group has been shown to be somewhat labile and can undergo migration to other free amines during synthesis. iris-biotech.deresearchgate.net The ivDde group was developed to be more robust and less prone to migration, though its removal can sometimes be more difficult. iris-biotech.debiotage.com

| Protecting Group | Removal Condition | Stability | Key Advantages/Disadvantages |

| Fmoc | 20% Piperidine in DMF | Acid stable | Widely used, mild deprotection. creative-peptides.compeptide.com |

| Boc | Trifluoroacetic Acid (TFA) | Base stable | Standard for Boc-SPPS. acsgcipr.orgjk-sci.com |

| Dde | 2% Hydrazine in DMF | Stable to TFA and piperidine | Orthogonal to both Boc and Fmoc. Prone to migration. peptide.comiris-biotech.de |

| ivDde | 2-5% Hydrazine in DMF | Stable to TFA and piperidine | More stable than Dde, less prone to migration. Can be difficult to remove. sigmaaldrich-jp.comiris-biotech.demerel.si |

Allyloxycarbonyl (Alloc) and Benzyloxycarbonyl (Z) Orthogonality

To achieve even more complex molecular architectures such as branched or cyclized peptides, additional layers of orthogonal protection are required. iris-biotech.de The Allyloxycarbonyl (Alloc) and Benzyloxycarbonyl (Z or Cbz) groups provide this versatility and are fully compatible with the Boc/Fmoc protection scheme. iris-biotech.de

The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. highfine.com Its removal is achieved under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, often with a scavenger like phenylsilane (B129415) (PhSiH₃) to trap the released allyl group. researchgate.netuci.edu This unique cleavage mechanism makes Alloc an ideal third orthogonal protecting group. For instance, a peptide could be assembled on a solid support using a standard acid-labile linker and Boc-protected amino acids. A this compound residue could be incorporated to introduce a specific point for later modification. Furthermore, another amino acid, perhaps protected with an Alloc group on its side chain, could be included. This would allow for:

Selective removal of the Fmoc group with piperidine to modify the lysine side chain.

Selective removal of the Alloc group with a palladium catalyst to modify the other side chain.

Final cleavage from the resin and removal of the Boc and other acid-labile side-chain protecting groups with strong acid (e.g., trifluoroacetic acid).

The Z group is another cornerstone of peptide chemistry, typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). total-synthesis.com It is stable to the mild base used for Fmoc removal and the acidolysis conditions for Boc cleavage. While Fmoc can also be susceptible to some hydrogenolysis conditions, selectivity can often be achieved. total-synthesis.com A newer method has also shown that Fmoc can be removed under acidic hydrogenolysis conditions, which are tolerant of N-Boc groups, adding another layer of potential synthetic strategy. nih.gov

The combined use of Boc, Fmoc, Alloc, and Z groups allows for four distinct classes of deprotection chemistries, enabling highly complex, multi-functional peptide derivatives to be synthesized in a controlled, stepwise manner.

Table 1: Orthogonality of Common Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) nbinno.comamericanpeptidesociety.org | Base, Hydrogenolysis, Pd(0) |

| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) nbinno.comamericanpeptidesociety.org | Acid total-synthesis.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) iris-biotech.dehighfine.com | Acid, Base, Hydrogenolysis |

| Benzyloxycarbonyl | Z (Cbz) | Catalytic Hydrogenolysis (e.g., H₂/Pd) total-synthesis.com | Acid, Base |

Trityl-Based Protecting Group Comparisons (Mtt, Mmt)

For side-chain protection, particularly when very mild, acid-mediated deprotection is required, trityl-based groups are often employed. iris-biotech.de The most common examples are the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups. peptide.com These are used as alternatives to the Fmoc group on the lysine side chain, creating derivatives like Nα-Boc-Nε-Mtt-D-lysine.

The key feature of these groups is their extreme acid lability, which allows for their removal under conditions that leave the Boc group and other more robust acid-labile groups (like tert-butyl) intact. nih.gov The general order of acid lability is Mmt > Mtt > Trityl (Trt). peptide.comnih.gov

Mmt (4-methoxytrityl): This is the most acid-sensitive of the common trityl groups. It can be removed with very dilute solutions of trifluoroacetic acid (TFA), such as 1% TFA in dichloromethane (DCM), or with solutions of HOBt in DCM/TFE. peptide.com

Mtt (4-methyltrityl): Slightly more stable than Mmt, the Mtt group is also readily cleaved with 1-3% TFA in DCM, often in the presence of a scavenger like triisopropylsilane (B1312306) (TIPS) to quench the released trityl cation. nih.govresearchgate.netresearchgate.net

The choice between Nα-Boc-Nε-Fmoc-D-lysine and an Nα-Boc-Nε-Mtt/Mmt-D-lysine derivative depends on the desired synthetic route. If the plan involves on-resin modification of the lysine side chain, the Mtt or Mmt group can be selectively removed using mild acid, leaving the N-terminal Boc group and all other acid-labile side-chain protections in place. iris-biotech.deresearchgate.net This strategy is incompatible with highly acid-sensitive resins (like 2-chlorotrityl resin) if cleavage from the support is to be avoided. iris-biotech.de In contrast, using the Fmoc group on the side chain allows for deprotection with base, which is orthogonal to all acid-based cleavage strategies.

Table 2: Comparative Acid Lability of Protecting Groups

| Protecting Group | Typical Cleavage Reagent | Relative Lability |

|---|---|---|

| Mmt | 1% TFA in DCM; AcOH/TFE/DCM peptide.com | Very High |

| Mtt | 1-3% TFA in DCM nih.govresearchgate.net | High |

| Boc | 50-95% TFA in DCM nbinno.compeptide.com | Moderate |

| Fmoc | Stable to Acid total-synthesis.com | Not Acid Labile |

Advanced Applications of Nα Boc Nε Fmoc D Lysine in Peptide Synthesis

Contribution to Solid-Phase Peptide Synthesis (SPPS) Efficiency and Quality

In solid-phase peptide synthesis (SPPS), the choice of protected amino acids significantly impacts the efficiency and quality of the final peptide product. Nα-Boc-Nε-Fmoc-D-Lysine contributes to SPPS efficiency by providing a D-lysine residue with orthogonal protection that is compatible with certain synthetic strategies. In Boc-based SPPS, where the α-amino group is protected by Boc and deprotected by acid, the Fmoc group on the ε-amino side chain of Boc-D-Lys(Fmoc)-OH remains stable under the acidic conditions used for α-amino deprotection peptide.comgoogle.com. The Fmoc group can then be selectively removed using a base, such as piperidine (B6355638) or morpholine, typically before the peptide is cleaved from the resin peptide.comgoogle.com. This allows for controlled introduction of the D-lysine residue and subsequent modification of the side chain at a specific point in the synthesis.

While Fmoc-Lys(Boc)-OH (the L-isomer) is more commonly used in Fmoc-based SPPS where the α-amino is Fmoc-protected and the side chain Boc-protected chempep.comadvancedchemtech.comchemicalbook.inguidechem.com, the D-isomer, this compound, is specifically utilized in Boc-SPPS when a D-lysine is needed or in hybrid Boc/Fmoc strategies peptide.comgoogle.com. The orthogonal nature of the Boc and Fmoc groups ensures that the α-coupling and ε-deprotection steps can be performed independently, minimizing unwanted side reactions and contributing to higher peptide purity and yield peptide.comchempep.com.

Synthesis of Complex Peptide Architectures

The presence of the orthogonally protected lysine (B10760008) residue provided by Nα-Boc-Nε-Fmoc-D-Lysine is particularly useful in the synthesis of complex peptide architectures, where branching or cyclization is required.

Branched Peptides

Branched peptides feature one or more peptide chains extending from the side chain of an amino acid within the main peptide sequence. Lysine is frequently used as a branching point due to its ε-amino group. This compound can be incorporated into a peptide chain using Boc-SPPS. Once incorporated, the Fmoc group on the ε-amino group can be selectively removed using a mild base, leaving the α-amino group (protected by Boc) and the C-terminus (attached to the resin) intact peptide.com. The now free ε-amino group serves as an initiation site for the synthesis of a second peptide chain, leading to a branched structure chempep.comchempep.com. This controlled deprotection and elongation strategy is essential for building well-defined branched peptides.

Cyclic Peptides

Cyclic peptides have a cyclic structure, which can confer increased stability and altered biological activity compared to their linear counterparts. Cyclization can occur head-to-tail, side chain-to-side chain, or head-to-side chain/side chain-to-tail. When cyclization involves the lysine side chain, this compound can be a valuable building block. After incorporating this compound into a linear peptide sequence on solid support, the Fmoc group on the ε-amino group can be selectively removed. The free ε-amino group can then react with an activated carboxyl group elsewhere in the peptide chain or at the C-terminus (after cleavage from the resin), forming an amide bond that closes the loop iris-biotech.de. The orthogonality of the Boc and Fmoc groups allows for precise control over which amino and carboxyl groups are available for cyclization at specific steps of the synthesis.

Multivalent Peptides

Multivalent peptides are structures displaying multiple copies of a peptide epitope or ligand. These can be synthesized by attaching multiple peptide chains to a central scaffold, often utilizing amino acids with multiple reactive sites like lysine. This compound can serve as a branching point in the synthesis of multivalent peptides, similar to its role in branched peptides chempep.comchempep.com. By incorporating multiple this compound residues or using a core molecule with multiple attachment points and coupling this compound, followed by selective Fmoc deprotection and further peptide elongation, multivalent structures can be constructed. This approach allows for the creation of peptides with enhanced binding affinity or avidity due to the presentation of multiple copies of the active sequence.

Site-Specific Functionalization and Bioconjugation Strategies

The selectively cleavable Fmoc group on the ε-amino side chain of this compound provides a handle for site-specific functionalization and bioconjugation. Once the linear peptide containing this compound is synthesized using Boc-SPPS and the Fmoc group is selectively removed, the free ε-amino group becomes available for reaction with various molecules peptide.com.

Integration of Labeled Moieties (e.g., Fluorescent Tags, Biotin)

The exposed ε-amino group of the D-lysine residue can be specifically targeted for conjugation with labeled moieties such as fluorescent tags or biotin (B1667282) chempep.comchempep.com. This site-specific labeling is crucial for various applications, including imaging studies, detection, and purification of peptides. For instance, a fluorescent dye containing an activated ester or isothiocyanate can react with the free amino group to attach the fluorophore at the lysine side chain. Similarly, biotinylation reagents can be coupled to the ε-amino group for subsequent purification or detection using avidin (B1170675) or streptavidin conjugates. The ability to introduce these labels at a defined position within the peptide sequence, dictated by the placement of this compound during synthesis, ensures homogeneity of the labeled product and avoids random labeling that can occur with peptides containing multiple lysine residues.

Development of Ligand-Targeted Peptide Conjugates

The unique protecting group strategy of Nα-Boc-Nε-Fmoc-D-Lysine facilitates its use in the development of ligand-targeted peptide conjugates. By selectively deprotecting the ε-amino group after the peptide chain has been synthesized using Fmoc chemistry, a reactive handle is exposed on the lysine side chain. This handle can then be utilized for the site-specific conjugation of various ligands, such as targeting molecules, imaging agents, or cytotoxic drugs. chemimpex.comchemimpex.comchemimpex.com The ability to precisely control the point of attachment through the ε-amino group of the incorporated D-lysine residue is critical for creating homogeneous conjugates with predictable properties and optimized biological activity. This approach is valuable in designing peptides that can selectively bind to specific receptors or cells, enhancing their therapeutic or diagnostic potential. chemimpex.comchemimpex.comchemimpex.com

Applications in Targeted Drug Delivery Systems

Nα-Boc-Nε-Fmoc-D-Lysine plays a significant role in the development of targeted drug delivery systems. Peptides can serve as targeting moieties to deliver therapeutic payloads specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target toxicity. chemimpex.comchemimpex.comlookchem.com The incorporation of this compound into a peptide sequence allows for the later attachment of a drug molecule or a drug-carrying vehicle (like a nanoparticle or liposome) to the ε-amino group of the D-lysine residue. chemimpex.comchemimpex.comchemimpex.com The orthogonal protection ensures that the conjugation occurs at a defined site, leading to well-defined conjugates. This site-specific conjugation is paramount for maintaining the biological activity of both the peptide targeting sequence and the conjugated drug, contributing to the design of more effective and safer drug delivery systems. chemimpex.com

Incorporation into Modified Peptide Systems for Biochemical Studies

The ability to selectively modify the lysine side chain after peptide synthesis makes Nα-Boc-Nε-Fmoc-D-Lysine a valuable building block for creating modified peptide systems used in biochemical studies. These modified peptides can mimic post-translational modifications found in native proteins, allowing researchers to investigate their impact on protein structure, function, and interactions.

Peptides with Methylated Lysine Residues (e.g., Histone Tail Peptides)

Methylation of lysine residues is a critical post-translational modification, particularly in histone proteins, influencing chromatin structure and gene regulation. researchgate.net While this compound provides a handle for modification, the synthesis of peptides containing site-specifically methylated lysine residues often utilizes modified lysine building blocks. For instance, Fmoc-Lys(Me,Boc)-OH, an L-lysine derivative with Fmoc protection on the alpha amine and orthogonal Boc and methyl protection on the epsilon amine, is used to introduce monomethylated lysine into peptides via Fmoc SPPS. researchgate.netchemicalbook.comsmolecule.comalfa-chemistry.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This allows for the synthesis of histone tail peptides containing specific lysine methylation marks, which are essential tools for studying epigenetic modifications and the proteins that recognize them. chemicalbook.comsmolecule.comalfa-chemistry.comsigmaaldrich.comscientificlabs.co.uk Peptides incorporating methylated lysines have shown enhanced stability against enzymatic degradation, which is advantageous for biological assays. chemicalbook.com Although the primary examples in the search results focus on the L-isomer of methylated lysine, the principle of using orthogonally protected, modified lysine derivatives in Fmoc SPPS is directly applicable, and a D-isomer counterpart, such as Fmoc-D-Lys(Me,Boc)-OH (CAS 2044709-77-3), exists and can be used to introduce a methylated D-lysine residue into peptides for specific biochemical investigations. evitachem.com

Glycated Peptides (e.g., Heyns Peptides)

Protein glycation, a non-enzymatic reaction between reducing sugars and amino groups, leads to the formation of Amadori and Heyns products. Heyns products are formed from the reaction of ketoses like fructose (B13574) with lysine residues. nih.govresearchgate.netnih.govresearchgate.net To study the effects of fructation, glycated peptide building blocks have been developed. For example, Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH (Fmoc-Lys(Glc,Boc)-OH), synthesized from unprotected D-fructose and Fmoc-L-lysine hydrochloride, has been site-specifically incorporated into peptides using solid-phase peptide synthesis to generate D-fructose-derived Heyns peptides. nih.govresearchgate.netnih.gov This building block, featuring Fmoc protection on the alpha amine and a protected glycated lysine side chain with a Boc group, demonstrates how modified lysine derivatives with orthogonal protection are crucial for synthesizing glycated peptides to characterize these complex products and study their biological implications. nih.govresearchgate.netnih.govresearchgate.net

Phosphorylated and Glycosylated Peptides

Fmoc solid-phase peptide synthesis is compatible with the synthesis of peptides containing post-translational modifications such as phosphorylation and glycosylation. altabioscience.com While specific building blocks for introducing phosphorylated or glycosylated lysine residues at the epsilon amine, utilizing the this compound scaffold, are not explicitly detailed in the search results, the general strategy of using orthogonally protected amino acid derivatives in Fmoc SPPS is well-established for incorporating various modified residues. sigmaaldrich.comaltabioscience.com this compound, by providing a selectively addressable ε-amino group within a D-peptide sequence synthesized via Fmoc chemistry, could serve as a precursor for introducing a phosphate (B84403) or glycan moiety at this position after selective Fmoc removal and before Boc cleavage. Alternatively, it can be incorporated into peptides that contain other phosphorylated or glycosylated amino acids introduced using specific protected building blocks compatible with Fmoc chemistry. sigmaaldrich.com This allows for the creation of synthetic peptides mimicking these complex modifications for biochemical studies, including investigating enzyme activity and protein interactions. nih.goviris-biotech.de

Analytical Characterization Methodologies in Research of Nα Boc Nε Fmoc D Lysine and Its Derivatives

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are widely employed to assess the purity of Boc-D-Lys(Fmoc)-OH and to monitor chemical reactions involving this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the identification and quantification of the target compound and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. HPLC provides a quantitative measure of the target compound relative to other components in a sample. Various sources indicate that HPLC is routinely used to assess the purity of this compound, with reported purities typically exceeding 95% or 98%. gdbiochem.com.cnsigmaaldrich.comanaspec.comglentham.comruifuchemical.comomizzur.comsigmaaldrich.com For instance, one specification lists a purity of ≥ 98.0% by HPLC. sigmaaldrich.comglentham.com Another source reports a purity of 99.16% by HPLC analysis. ruifuchemical.com HPLC can also be utilized to monitor the progress of reactions, such as coupling or deprotection steps, by tracking the disappearance of reactants and the appearance of products.

Spectroscopic Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its derivatives. These techniques provide detailed information about the molecular composition, functional groups, and connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for structural confirmation of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, researchers can verify the presence and arrangement of hydrogen atoms within the molecule, confirming the expected structure of the protected amino acid. Several sources mention the use of NMR spectroscopy to confirm the structure of this compound, often reporting that the NMR spectrum is "consistent" with the expected structure. gdbiochem.com.cnruifuchemical.comomizzur.com For example, a 300 MHz ¹H NMR spectrum is reported as being consistent for this compound. gdbiochem.com.cnomizzur.com NMR spectroscopy has also been used to confirm the structure of glycated amino acid derivatives, highlighting its utility in characterizing modified lysine (B10760008) compounds.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and its derivatives, providing a crucial piece of information for confirming the compound's identity. MS measures the mass-to-charge ratio of ions, allowing for the determination of the exact molecular mass and providing insights into the elemental composition. The molecular weight of this compound is reported as 468.55 g/mol or 468.54 g/mol . gdbiochem.com.cnsigmaaldrich.comglentham.comruifuchemical.comomizzur.comnih.govnih.govfishersci.camedchemexpress.comchemscene.com Mass spectrometry is used to confirm the structure and molecular weight of peptide synthesis building blocks and synthesized peptides. rsc.org

Spectrophotometric Monitoring of Deprotection Reactions

Spectrophotometry is a convenient and widely used method for monitoring the removal of the Fmoc group during peptide synthesis. The Fmoc group is labile under basic conditions, typically removed by treatment with a base such as piperidine (B6355638). This deprotection process releases dibenzofulvene, a chromophoric species that strongly absorbs UV light. rsc.orgresearchgate.netiris-biotech.depublish.csiro.au

The formation of dibenzofulvene or its adduct with the base (e.g., the fulvene-piperidine adduct) can be monitored spectrophotometrically by measuring the absorbance in the UV region. rsc.orgresearchgate.netiris-biotech.depublish.csiro.au The release of fluorene (B118485) upon deprotection with piperidine can be directly followed by UV/Vis spectroscopy, even online with a flow-cell. iris-biotech.de The piperidine-dibenzofulvene adduct can be quantified at specific wavelengths, such as 289.9 nm or 301.0 nm, with reported molar extinction coefficients (ε) ranging from 7100 to 8100 l/mol/cm. iris-biotech.de Monitoring the absorbance allows for the assessment of the completeness and kinetics of the Fmoc deprotection reaction. rsc.orgresearchgate.netiris-biotech.de This method is particularly valuable in solid-phase peptide synthesis to ensure efficient removal of the Fmoc group before the next amino acid coupling step. iris-biotech.de

Emerging Research Frontiers and Methodological Advancements

Innovations in Fmoc Solid-Phase Peptide Synthesis Protocols

Innovations in Fmoc Solid-Phase Peptide Synthesis (SPPS) protocols often focus on improving efficiency, reducing side reactions, and enabling the synthesis of complex peptide structures. The use of orthogonally protected amino acids like Boc-D-Lys(Fmoc)-OH is a key aspect of these advancements. Traditional Fmoc SPPS involves the stepwise coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed in each cycle using a base, typically piperidine (B6355638) in dimethylformamide (DMF) iris-biotech.dersc.orgnih.gov. Coupling is then performed using activating reagents such as HBTU, TBTU, HATU, or DIC in the presence of a base like DIPEA wikipedia.orgwikipedia.orgfishersci.cafishersci.nlfishersci.caontosight.aifishersci.sehridaanpharmachem.comtcichemicals.comwikiwand.comcenmed.comfishersci.at. Solvents like DMF, N-methylpyrrolidone (NMP), acetonitrile, dichloromethane (B109758), and diethyl ether are commonly used in SPPS protocols nih.govfishersci.bewikipedia.orgwikipedia.orgfishersci.chfishersci.co.ukfishersci.seamericanelements.comjkenterprises.com.pksigmaaldrich.comchemscience.comlaballey.comnih.govfishersci.sefishersci.cascientificlabs.co.ukuni.luthermofisher.comnih.gov.

Recent innovations include the development of high-efficiency SPPS (HE-SPPS) protocols, which aim to minimize coupling times and reagent usage while maintaining high purity nih.gov. Microwave-assisted SPPS has also gained prominence, significantly accelerating deprotection and coupling steps researchgate.net. These advanced protocols benefit from the availability of high-quality protected amino acid building blocks, including those with orthogonal protection like this compound, which allows for the introduction of complexity at specific positions within the peptide sequence. The ability to selectively deprotect the epsilon-amine of lysine (B10760008) using the Fmoc group, while the alpha-amine is protected with Boc (or vice versa in other strategies), is crucial for synthesizing peptides with complex architectures or post-translational modifications.

Strategies for Mitigation of Side Reactions in Peptide Elongation (e.g., Aspartimide Formation, Racemization)

Side reactions such as aspartimide formation and racemization are significant challenges in peptide synthesis, leading to impurities and reduced yields iris-biotech.deresearchgate.netnih.gov. Aspartimide formation primarily occurs at Asp-Gly sequences under basic Fmoc deprotection conditions, involving the intramolecular cyclization of the aspartic acid side chain iris-biotech.dersc.orgnih.govresearchgate.netnih.gov. Racemization, the epimerization of an L-amino acid to its D-isomer (or vice versa), can occur during the activation and coupling steps researchgate.netnih.gov. The use of D-amino acids, such as the D-lysine in this compound, is deliberate and does not constitute a side reaction in this context; however, racemization of other L-amino acids during the synthesis of a peptide containing D-amino acids would be an unwanted event.

Development of Novel Peptide Conjugation Techniques (e.g., Click Chemistry)

Novel peptide conjugation techniques, such as click chemistry, are essential for creating functional peptides and peptide-based materials. These techniques often require specific functional groups to be present on the peptide for selective attachment of other molecules. Lysine residues, with their reactive epsilon-amine side chains, are prime candidates for such modifications. This compound, after selective deprotection of the Fmoc group on the epsilon-amine under basic conditions, provides a free amine handle on the D-lysine residue while the peptide is still anchored to the resin (assuming alpha-amine was used for elongation) or in solution (if synthesized accordingly).

This selectively deprotected epsilon-amine can then be utilized for various conjugation reactions, including those based on click chemistry (e.g., azide-alkyne cycloaddition, strain-promoted azide-alkyne cycloaddition), Michael addition, or native chemical ligation. The ability to introduce a reactive handle at a specific lysine residue within a peptide sequence, facilitated by the orthogonal Fmoc protection on the epsilon-amine of this compound, is critical for site-specific conjugation and the creation of well-defined peptide conjugates with tailored properties for applications in drug delivery, diagnostics, and biomaterials.

Applications in Peptide-Based Biomaterials Research

Peptide-based biomaterials are increasingly explored for applications in tissue engineering, drug delivery, and diagnostics due to their biocompatibility, biodegradability, and ability to self-assemble. The incorporation of amino acids like lysine, particularly with modifiable side chains, is crucial for tuning the properties of these materials. Lysine residues can provide sites for crosslinking, functionalization with bioactive molecules, or altering the charge and solubility of the peptide sequence.

This compound can be used to introduce D-lysine residues with a selectively addressable epsilon-amine into peptides designed for biomaterial applications. The free epsilon-amine, available after Fmoc deprotection, can serve as a branching point for creating dendrimeric peptides, a site for conjugating polymers or nanoparticles to form hydrogels or delivery systems, or a functional handle for immobilizing peptides onto surfaces. The inclusion of a D-amino acid like D-lysine can also influence the secondary structure, stability, and degradation rate of the resulting peptide-based biomaterial.

Exploration of Neuropeptides and Neurological Pathways

Neuropeptides play critical roles in the central and peripheral nervous systems, acting as neurotransmitters, neuromodulators, and neurohormones. Research in this area involves the synthesis of neuropeptide analogs to study their biological activity, metabolic stability, and interactions with receptors. The incorporation of non-natural amino acids, including D-amino acids, is a common strategy to enhance the proteolytic stability and pharmacokinetic properties of neuropeptides.

This compound is a valuable building block for the synthesis of neuropeptide analogs containing a D-lysine residue. The presence of D-lysine can alter the peptide's conformation and make it less susceptible to degradation by peptidases, thereby increasing its half-life and potentially improving its efficacy. The orthogonally protected epsilon-amine also allows for the synthesis of modified neuropeptides, such as those conjugated to imaging agents or targeting ligands, to study their distribution, receptor binding, and effects on neurological pathways. The ability to synthesize such modified and stabilized neuropeptide analogs is crucial for advancing our understanding of neurological processes and developing potential therapeutic agents for neurological disorders.

Q & A

Basic Questions

Q. What is the recommended protocol for incorporating Boc-D-Lys(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is used in Fmoc/tBu SPPS protocols. The Fmoc group on the α-amine is removed using 20% piperidine in DMF, while the Boc group on the ε-amine remains intact until final cleavage with trifluoroacetic acid (TFA). Coupling is typically performed with activating reagents like HATU or DIC in the presence of a base (e.g., DIEA) . Ensure resin pre-swelling in DMF before coupling, and monitor completion via Kaiser or chloranil tests.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store the compound as a lyophilized powder at -20°C to prevent moisture absorption and degradation. For long-term storage (>1 year), maintain at -80°C in airtight containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles .

Q. What analytical methods ensure the purity of this compound during synthesis?

- Methodological Answer : Use reverse-phase HPLC (≥99.0% purity) with a C18 column and UV detection at 220 nm. Mobile phases often include water/acetonitrile gradients with 0.1% TFA. Confirm identity via LC-MS (ESI or MALDI-TOF) to verify molecular weight (C26H32N2O6; MW 468.54) .

Advanced Questions

Q. How can one minimize aspartimide formation when synthesizing peptides containing this compound?

- Methodological Answer : Aspartimide formation, common in aspartyl-containing peptides, can be mitigated by:

- Using HOBt or Oxyma as additives during coupling.

- Avoiding prolonged exposure to piperidine during Fmoc deprotection.

- Incorporating pseudoproline dipeptides or backbone protection strategies .

Q. What strategies optimize the orthogonal deprotection of Boc and Fmoc groups in complex peptide sequences?

- Methodological Answer : The Boc group (ε-amine) is acid-labile and removed with TFA during final cleavage, while the Fmoc group (α-amine) is base-sensitive (piperidine). To prevent premature deprotection:

- Use low concentrations of TFA (0.1–1%) for selective ε-amine Boc removal if intermediate modifications are required.

- Ensure compatibility with other acid-sensitive protecting groups (e.g., Trt, Pbf) .

Q. How to troubleshoot low coupling efficiency of this compound in automated peptide synthesizers?

- Methodological Answer : Low efficiency may arise from steric hindrance or poor solubility. Solutions include:

- Pre-activating the amino acid with HATU/DIEA for 5 minutes before resin addition.

- Increasing coupling time (30–60 minutes) and reagent equivalents (2–4× molar excess).

- Using DMF:DCM (1:1) mixtures to enhance solubility .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported HPLC purity values for this compound batches?

- Methodological Answer : Variations in purity (e.g., ≥99.0% vs. 97%) may stem from:

- Differences in column selection (C8 vs. C18).

- Gradient conditions (e.g., acetonitrile vs. methanol).

- Residual solvents (DMF, TFA) in lyophilized samples. Cross-validate with orthogonal methods like NMR (e.g., 1H NMR integration of Fmoc protons) .

Experimental Design Considerations

Q. How to design a peptide with multiple lysine residues using this compound?

- Methodological Answer : For peptides requiring site-specific modifications (e.g., biotinylation, fluorescent labeling):

- Use orthogonal protection: Fmoc for α-amine, Boc for ε-amine, and ivDde/Dde for additional lysine side chains.

- Sequential deprotection with piperidine (Fmoc), hydrazine (Dde), and TFA (Boc) enables controlled functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.